Zinc difluoromethanesulfinate

Description

Overview of Fluorinated Compounds in Modern Chemistry

The presence of fluorine atoms can dramatically alter the chemical and physical properties of a molecule. chimia.ch Organofluorine compounds are integral to various industries, including pharmaceuticals, agrochemicals, and materials science. rsc.orgmdpi.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The demand for these compounds has driven the development of new and efficient methods for their synthesis. rsc.orgselvita.com

In the pharmaceutical sector, the introduction of fluorine can enhance a drug's efficacy and pharmacokinetic profile. tandfonline.comnih.gov Many successful drugs, such as the antidepressant Fluoxetine (Prozac®) and the antibiotic Ciprofloxacin, contain fluorine. chimia.ch The inclusion of fluorine is a well-established strategy in drug discovery to optimize lead compounds. tandfonline.combohrium.com Similarly, in agrochemicals, fluorinated compounds have led to the development of potent and selective herbicides, insecticides, and fungicides. researchgate.net The trifluoromethyl group, in particular, is a common feature in many commercial agrochemicals. researchgate.net

The unique properties of fluorine, such as its high electronegativity and small size, are key to its impact on biological activity. tandfonline.commdpi.com Substituting hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. tandfonline.combohrium.comnih.gov This is due to the strength of the carbon-fluorine bond compared to a carbon-hydrogen bond. chimia.ch Furthermore, fluorine can alter the acidity (pKa) of nearby functional groups, which can improve a drug's bioavailability and binding affinity to its target protein. tandfonline.combohrium.comnih.gov The strategic placement of fluorine can also influence molecular conformation, which is crucial for optimal interaction with biological targets. bohrium.com

Historical Context of Difluoromethylation Methodologies

The difluoromethyl group (CF2H) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups. researchgate.net This has spurred the development of various methods to introduce this important functional group.

Historically, the introduction of the difluoromethyl group has been challenging. Early methods often relied on harsh reagents and conditions. rsc.org Over the past few decades, significant progress has been made in developing more user-friendly and efficient difluoromethylating agents. researchgate.net These reagents can be broadly categorized based on their reaction mechanism, including electrophilic, nucleophilic, and radical pathways. researchgate.net The development of reagents that generate difluoromethyl radicals under mild conditions has been a particularly active area of research. researchgate.net Photoredox catalysis has emerged as a powerful tool, enabling the use of visible light to initiate difluoromethylation reactions. researchgate.netnih.gov

A significant breakthrough in difluoromethylation came in 2012 with the development of zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as DFMS or the Baran reagent. researchgate.netpharmtech.comenamine.net This shelf-stable, easy-to-handle solid reagent provides a convenient source of difluoromethyl radicals. researchgate.netenamine.net DFMS is effective for the direct difluoromethylation of a wide range of organic substrates, particularly nitrogen-containing heterocycles, under operationally simple, open-flask conditions. sigmaaldrich.comscientificlabs.co.uk Its development has streamlined the synthesis of difluoromethylated compounds, making them more accessible for research and development in the pharmaceutical and agrochemical industries. researchgate.netnih.gov The reagent's compatibility with various functional groups and its scalability have contributed to its widespread adoption. enamine.netnih.gov

Problem Statement: Challenges in C-H Functionalization

The direct conversion of a carbon-hydrogen (C-H) bond into a carbon-carbon or carbon-heteroatom bond, known as C-H functionalization, is a highly sought-after transformation in organic synthesis. acs.orgsigmaaldrich.com It offers a more atom- and step-economical approach to building molecular complexity compared to traditional methods that rely on pre-functionalized starting materials. nih.gov However, a major challenge in C-H functionalization is achieving site-selectivity, as most organic molecules contain multiple, chemically similar C-H bonds. sigmaaldrich.comacs.org Developing catalysts and reagents that can predictably target a specific C-H bond is a primary goal in this field. acs.orgresearchgate.net Undirected C-H functionalization, which does not rely on a directing group to guide the reaction to a specific site, is particularly challenging but offers great potential for simplifying synthesis. nih.gov

Research Significance and Current Trends

This compound, often abbreviated as DFMS, has emerged as a important reagent in modern organic synthesis, primarily for the introduction of the difluoromethyl group (–CF2H) into organic molecules. scientificlabs.co.uksigmaaldrich.com Its significance stems from its role as a stable, easy-to-handle solid that provides a reliable source of the difluoromethyl radical (•CF2H) under mild conditions. nih.govrsc.org This has made it a central component of what is often referred to as a "reagent toolkit" for the late-stage functionalization of complex molecules, particularly in medicinal chemistry and drug discovery. nih.govunimi.it

The difluoromethyl group is highly sought after in pharmaceutical and agrochemical research because it can act as a bioisostere for hydroxyl, thiol, or amino groups and can enhance properties such as metabolic stability, membrane permeability, and binding affinity. rsc.orgresearchgate.net The development of this compound has provided a practical and efficient solution for installing this valuable functional group. nih.gov

A major trend in the application of this compound involves its use in radical-mediated reactions. acs.org It has shown significantly enhanced reactivity compared to its sodium-based counterparts. nih.govscispace.com The generation of the difluoromethyl radical from DFMS can be initiated by various methods, including the use of simple peroxides or, more recently, through advanced photoredox catalysis. scispace.comresearchgate.net

Photoredox catalysis, in particular, represents a rapidly advancing frontier for DFMS chemistry. rsc.orgmdpi.com This approach utilizes visible light and a photosensitizer to trigger a single-electron transfer (SET) event, oxidizing the difluoromethanesulfinate anion to generate the •CF2H radical. rsc.org This method is prized for its exceptionally mild conditions, which tolerate a wide array of sensitive functional groups that are often incompatible with harsher, traditional methods. nih.govmdpi.com The mild oxidation potential of DFMS makes it compatible with a broad range of common photosensitizers, both organometallic complexes and organic dyes. rsc.org This has enabled the direct difluoromethylation of diverse molecular scaffolds, including heteroarenes, imines, and quinoxalinones. rsc.orgmdpi.com

The ability to perform late-stage functionalization on complex, value-added molecules is a cornerstone of the research significance of this compound. unimi.it In drug development, modifying a lead compound at a late stage is highly desirable to fine-tune its pharmacological profile. DFMS allows for the direct C–H functionalization of heterocycles, which are ubiquitous in pharmaceuticals. nih.govacs.org This process avoids the need for pre-functionalization or de novo synthesis, which can be lengthy and inefficient. nih.govscispace.com The chemoselectivity and operational simplicity of reactions using DFMS have been demonstrated in the modification of various bioactive molecules and drug candidates. scientificlabs.co.ukunimi.it

Furthermore, research has expanded the utility of this compound into transition-metal-catalyzed cross-coupling reactions. For instance, it has been employed in iron-catalyzed processes for the difluoromethylation of alkenes, showcasing its versatility beyond heteroarene functionalization. beilstein-journals.org

The table below summarizes key research findings and trends in the application of this compound.

| Reaction Type | Key Features & Trends | Substrate Classes | Catalyst/Initiator System | Significance |

|---|---|---|---|---|

| Radical C–H Difluoromethylation | Superior reactivity over sodium analogs; operationally simple. nih.govscispace.com | Nitrogen-containing heteroarenes (e.g., pyridines, pyrazines). nih.govrsc.org | Peroxides (e.g., tert-butyl hydroperoxide). researchgate.net | Enables direct, late-stage functionalization of complex molecules. unimi.it |

| Photoredox-Catalyzed Difluoromethylation | Mild, visible-light conditions; high functional group tolerance. rsc.orgmdpi.com | Imines, quinoxalinones, dibenzazepines, heteroarenes. rsc.orgmdpi.com | Photosensitizers (e.g., Rhodamine 6G, Eosin Y). rsc.orgrsc.org | Access to fluoroalkylated compounds under non-destructive conditions. rsc.org |

| Transition-Metal-Catalyzed Difluoromethylation | Utilizes earth-abundant metals; forms C-CF2H bonds via radical addition-elimination. beilstein-journals.org | Alkenes, aryl zinc reagents. beilstein-journals.orgrsc.org | Iron or Ruthenium catalysts. beilstein-journals.org | Expands the scope of DFMS to different substrate types and reaction pathways. beilstein-journals.org |

| Difluoromethylation of Thiols and Unsaturated Systems | Direct incorporation of the CF2H group onto sulfur or conjugated systems. scientificlabs.co.uk | Thiols, enones, α,β-unsaturated carboxylic acids. scientificlabs.co.uksigmaaldrich.com | Radical initiators. scientificlabs.co.uk | Provides access to difluoromethylated building blocks for further synthesis. sigmaaldrich.com |

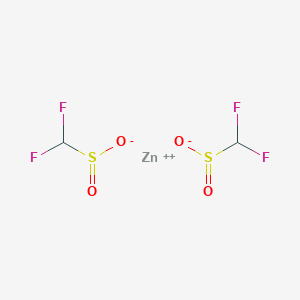

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

zinc;difluoromethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEYAPVLXKEKMP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F4O4S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355729-38-2 | |

| Record name | 1355729-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Zinc Difluoromethanesulfinate

Synthetic Routes to Zinc Difluoromethanesulfinate

The generation of this reagent is dominated by reductive processes and acid-base reactions, with a significant focus on scalability and operational simplicity.

Reaction of Difluoromethanesulfinic Acid with Zinc Chloride

While direct literature detailing the reaction between difluoromethanesulfinic acid and zinc chloride is sparse, a common and analogous method for preparing similar zinc sulfonate salts involves the reaction of the corresponding acid with a zinc source. For instance, the synthesis of zinc trifluoromethanesulfonate (B1224126) can be achieved by reacting trifluoromethanesulfonic acid with zinc carbonate or zinc metal. uliege.be This suggests a plausible synthetic route where difluoromethanesulfinic acid (HCF₂SO₂H) would react with a suitable zinc salt like zinc chloride (ZnCl₂) or zinc carbonate (ZnCO₃) in an acid-base or redox reaction to yield this compound [Zn(SO₂CF₂H)₂].

Synthesis from Alkanesulfonyl Chlorides via Zinc Dust Reduction

The most widely documented and practical synthesis of this compound involves the reduction of difluoromethanesulfonyl chloride (CF₂HSO₂Cl). conicet.gov.ar This protocol treats the sulfonyl chloride with zinc dust in an aqueous medium. conicet.gov.ar The zinc dust acts as the reducing agent, converting the sulfonyl chloride to the corresponding zinc sulfinate salt. conicet.gov.ar This method is a general procedure for a toolkit of zinc bis(alkanesulfinate) reagents used to generate radical species. conicet.gov.ar The synthesis can typically be completed within a few hours, although the subsequent workup and purification may require a more extended period. conicet.gov.ar

Alternative and Scalable Synthetic Approaches

The development of this compound as a reagent was driven by the need for a mild, operationally simple, chemoselective, and scalable method for difluoromethylation. acs.org The synthesis via zinc dust reduction is inherently scalable, allowing for the production of gram-scale quantities necessary for both academic research and industrial applications. wisc.edu This approach offers a significant advantage over other methods by providing a stable, solid reagent that can be handled under ambient conditions and even used in the presence of air and water. conicet.gov.ar The resulting reagent facilitates the innate difluoromethylation of various organic substrates through a radical process. conicet.gov.ar

Purification and Characterization Techniques in Synthesis

Ensuring the purity and confirming the structure of synthesized this compound is critical for its effective use. A combination of purification steps and sophisticated analytical methods are employed.

Purity Assessment and Impurity Analysis (e.g., ZnCl₂, H₂O)

Crude this compound synthesized from sulfonyl chlorides often contains residual starting materials and byproducts, most notably zinc chloride (ZnCl₂) and water (H₂O). conicet.gov.aracs.org While these impurities may not adversely affect the reactivity in some applications, their presence must be accounted for when determining reaction stoichiometry. acs.org

A straightforward purification procedure can be performed to minimize these impurities. conicet.gov.ar This typically involves washing the crude solid product with an organic solvent mixture, such as ethyl acetate (B1210297) and dichloromethane (B109758), to remove residual organic impurities and excess zinc chloride. fao.org Elemental analysis is a key technique used to confirm the purity of the final product and determine the composition of the isolated material. fao.org For example, a crude batch of DFMS might contain a significant weight percentage of ZnCl₂ and H₂O, which is substantially reduced after a simple washing protocol. fao.org

Table 1: Example of Crude vs. Purified this compound (DFMS) Composition

| Component | Crude Sample (2 g total) | Purified Sample (from 2g crude) |

|---|---|---|

| DFMS | 1.21 g | 1.21 g |

| ZnCl₂ | 0.49 g | Minimized |

| H₂O | 0.31 g | Minimized |

Data derived from a representative synthesis protocol. fao.org

Spectroscopic and Analytical Methods for Structural Elucidation (e.g., FTIR, Raman, X-ray, NMR)

A comprehensive structural analysis of this compound is achieved through various spectroscopic methods. Detailed vibrational studies combining experimental spectra with theoretical calculations provide a thorough understanding of its molecular structure. researchgate.net

FTIR and Raman Spectroscopy: The vibrational properties of this compound have been extensively studied. researchgate.net Fourier-transform infrared (FTIR) and Raman spectroscopies are used to identify the characteristic vibrational modes of the molecule. A complete assignment of the observed bands in both spectra has been performed, allowing for the characterization of the C-F, S-O, and Zn-O bonds. researchgate.net Ab initio calculations are often employed to support the experimental findings and provide a more precise understanding of the normal modes of vibration. researchgate.net These studies confirm the coordination of the difluoromethanesulfinate groups to the zinc atom as both monodentate and bidentate ligands. researchgate.net

Table 2: Selected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |

|---|---|---|

| ~3018 | C-H Stretching | FTIR / Raman |

| ~1224 | C-F Asymmetric Stretching | FTIR / Raman |

| ~1118 | S-O Asymmetric Stretching | FTIR / Raman |

| ~1048 | S-O Symmetric Stretching | FTIR / Raman |

| ~563 | CF₂ Wagging | FTIR / Raman |

Data based on vibrational studies reported in the literature. fao.orgresearchgate.net

X-ray Crystallography: While detailed crystal structures for many related compounds exist, specific single-crystal X-ray diffraction data for this compound is less commonly published. However, theoretical optimizations of its molecular structure, often performed in conjunction with vibrational analysis, provide insights into its geometry in the gas phase and in hydrated forms. researchgate.net These computational studies help to understand the coordination environment around the central zinc atom.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for characterizing the compound. In particular, ¹⁹F NMR is used to confirm the presence of the difluoromethyl group (CF₂H). It is also a practical method for monitoring the progress of reactions that utilize the reagent and for determining the yield of difluoromethylated products, often by using an internal standard like trifluorotoluene. nih.govscispace.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized compound like this compound. This process determines the mass percentages of each element within the compound, which are then compared to the theoretical values calculated from its proposed chemical formula, C₂H₂F₄O₄S₂Zn. sigmaaldrich.comchemspider.com

The verification process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases are analyzed to quantify the amounts of carbon (as CO₂), hydrogen (as H₂O), and sulfur (as SO₂). Fluorine content is typically determined by other methods, such as ion chromatography after decomposition. The zinc content can be ascertained using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis.

For a pure sample of this compound, the experimental percentages should closely match the theoretical values, confirming the compound's elemental composition and purity.

Table 1: Theoretical Elemental Composition of this compound (C₂H₂F₄O₄S₂Zn)

| Element | Symbol | Atomic Mass (amu) | Molar Mass (g/mol) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 24.02 | 8.13 |

| Hydrogen | H | 1.01 | 2.02 | 0.68 |

| Fluorine | F | 19.00 | 76.00 | 25.72 |

| Oxygen | O | 16.00 | 64.00 | 21.65 |

| Sulfur | S | 32.07 | 64.14 | 21.70 |

| Zinc | Zn | 65.38 | 65.38 | 22.12 |

| Total | 295.56 | 100.00 |

Comparison of this compound with Analogous Reagents

The utility and effectiveness of a chemical reagent are often best understood through comparison with similar compounds. This compound is part of a broader class of sulfinate salts used in radical chemistry, and its specific properties distinguish it from other well-known reagents.

Zinc Sulfinate Toolkit Concept

This compound is a key component of what has been termed the "zinc sulfinate toolkit." nih.govresearchgate.net This concept, developed by the Baran laboratory, describes a modular set of zinc bis(alkanesulfinate) salts designed for the direct and predictable C-H functionalization of heterocycles. nih.gov Much like toolkits available for cross-coupling reactions, this collection of reagents provides synthetic chemists with a reliable method to install a variety of medicinally relevant chemical groups. nih.gov

The toolkit enables the transfer of various alkyl and fluoroalkyl radicals to heterocyclic frameworks under mild and operationally simple conditions. researchgate.net This approach bypasses the need for more complex, multi-step synthetic routes that were previously required. nih.gov

Table 2: Selected Reagents from the Zinc Sulfinate Toolkit

| Reagent Name | Abbreviation | Group Transferred |

|---|---|---|

| Zinc trifluoromethanesulfinate | TFMS | Trifluoromethyl (-CF₃) |

| This compound | DFMS | Difluoromethyl (-CF₂H) |

| Zinc monofluoromethanesulfinate | MFMS | Monofluoromethyl (-CH₂F) |

| Zinc trifluoroethanesulfinate | TFES | Trifluoroethyl (-CH₂CF₃) |

| Zinc isopropylsulfinate | IPS | Isopropyl (-CH(CH₃)₂) |

Comparative Reactivity with Sodium-Derived Analogs

A significant advantage of zinc sulfinate salts, including this compound, is their enhanced reactivity compared to their sodium-derived counterparts (e.g., sodium difluoromethanesulfinate). nih.gov Research has demonstrated that the zinc-based reagents exhibit "remarkably enhanced reactivity" in radical addition reactions, particularly with heterocyclic substrates. nih.gov

This superior reactivity allows for reactions to proceed under milder conditions and often with greater efficiency. While the precise role of the zinc cation is a subject of ongoing study, it is believed to facilitate the single-electron transfer (SET) process that initiates the radical reaction more effectively than the sodium cation. This distinction makes this compound a more powerful and versatile reagent for difluoromethylation.

Distinction from Langlois Reagent (CF₃SO₂Na)

It is crucial to distinguish this compound from the well-known Langlois reagent, which is sodium trifluoromethanesulfinate (CF₃SO₂Na). wikipedia.orgresearchgate.net While both are sulfinate salts used in radical chemistry, they differ fundamentally in the chemical group they introduce and the metal cation present.

Function: The primary distinction lies in the radical generated. This compound is a source of the difluoromethyl radical (•CF₂H), used to install a difluoromethyl (-CF₂H) group. wikipedia.org In contrast, the Langlois reagent generates a trifluoromethyl radical (•CF₃) and is used for trifluoromethylation reactions. wikipedia.orgresearchgate.net

Composition: The reagents differ in both the fluoroalkyl group (difluoromethyl vs. trifluoromethyl) and the counterion (zinc vs. sodium). wikipedia.org The presence of zinc in this compound contributes to its distinct reactivity profile compared to the sodium-based Langlois reagent. nih.gov

These differences mean the two reagents are used for entirely different synthetic transformations and are not interchangeable.

Table 3: Comparison of this compound and Langlois Reagent

| Feature | This compound | Langlois Reagent |

|---|---|---|

| Chemical Name | Bis(difluoromethanesulfinate) de zinc | Sodium trifluoromethanesulfinate wikipedia.org |

| Formula | Zn(SO₂CF₂H)₂ | CF₃SO₂Na wikipedia.org |

| Radical Generated | Difluoromethyl (•CF₂H) | Trifluoromethyl (•CF₃) researchgate.net |

| Group Installed | -CF₂H wikipedia.org | -CF₃ wikipedia.org |

| Metal Cation | Zinc (Zn²⁺) | Sodium (Na⁺) |

Mechanistic Investigations of Zinc Difluoromethanesulfinate Reactions

Radical Generation Pathways

The generation of the difluoromethyl radical from zinc difluoromethanesulfinate is initiated by an oxidative process that leads to the formation of a difluoromethanesulfonyl radical, which then rapidly extrudes sulfur dioxide (SO2) to release the desired •CF2H radical. researchgate.net Several methods have been developed to initiate this key oxidative step.

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) represents a fundamental pathway for the generation of the difluoromethyl radical from its sulfinate precursor. rsc.org In this process, an oxidant abstracts a single electron from the difluoromethanesulfinate anion ([CF2HSO2]⁻). This oxidation event produces the transient difluoromethanesulfonyl radical (CF2HSO2•), which is unstable and readily undergoes desulfonylation to yield the •CF2H radical and sulfur dioxide.

Oxidation via SET : [CF2HSO2]⁻ - e⁻ → CF2HSO2•

Desulfonylation : CF2HSO2• → •CF2H + SO2

This mechanism is central to various protocols, including those employing electrochemical methods or strong chemical oxidants. The feasibility of the SET process is dependent on the redox potentials of both the difluoromethanesulfinate and the chosen oxidant. rsc.org For instance, photocatalysis often relies on an excited-state photocatalyst with sufficient oxidizing power to engage in an SET event with the sulfinate. nih.gov

Role of Peroxides as Radical Initiators (e.g., tert-butyl hydroperoxide)

Peroxides, particularly tert-butyl hydroperoxide (TBHP), are widely used as stoichiometric oxidants to initiate the formation of the •CF2H radical from this compound. nih.govresearchgate.net TBHP is a common radical initiator in various organic reactions. organic-chemistry.orggreenchemintl.comwikipedia.org In this context, the reaction is typically initiated by the generation of a tert-butoxyl radical (tBuO•) from TBHP, often facilitated by trace metals or thermal decomposition.

The tert-butoxyl radical then participates in a cascade that leads to the oxidation of the difluoromethanesulfinate. The pioneering work in this area demonstrated that combining this compound with TBHP effectively generates the •CF2H radical, which can then be trapped by a suitable substrate, such as a heterocycle. nih.gov This method is valued for its operational simplicity and effectiveness. nih.govresearchgate.net The reaction allows for the direct C-H difluoromethylation of heteroarenes under relatively mild conditions. nih.gov

Photocatalytic Activation and Mechanisms

Visible-light photoredox catalysis has emerged as a powerful and versatile strategy for generating the difluoromethyl radical from this compound and its sodium salt analogue under mild conditions. rsc.orgrsc.orgmdpi.com This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in an electron transfer event to activate the sulfinate precursor. rsc.org

The general mechanism typically involves the following steps:

Photoexcitation : The photocatalyst (PC) absorbs a photon of light to reach its excited state (PC*).

Electron Transfer : The excited photocatalyst (PC*) acts as an oxidant, accepting an electron from the difluoromethanesulfinate anion in a single-electron transfer (SET) process. This regenerates the ground-state photocatalyst in its reduced form (PC⁻•) and produces the difluoromethanesulfonyl radical (CF2HSO2•).

Radical Generation : The CF2HSO2• radical rapidly eliminates SO2 to form the nucleophilic difluoromethyl radical (•CF2H).

Catalyst Regeneration : The reduced photocatalyst (PC⁻•) is re-oxidized back to its ground state by a terminal oxidant (e.g., oxygen), completing the catalytic cycle. nih.gov

This photocatalytic approach offers significant advantages, including mild reaction conditions and high functional group tolerance, avoiding the need for strong, stoichiometric chemical oxidants. rsc.orgmdpi.comrsc.org Both iridium and ruthenium-based complexes, as well as organic dyes, have been successfully employed as photocatalysts for this transformation. nih.govmdpi.com

Nature and Reactivity of the Difluoromethyl Radical (•CF2H)

The difluoromethyl radical (•CF2H) is a key intermediate in reactions involving this compound. Its distinct electronic properties and structure dictate its reactivity, particularly its nucleophilic character, which contrasts sharply with the electrophilic nature of the related trifluoromethyl radical (•CF3). nih.govresearchgate.netnih.gov

Nucleophilic Character of the Difluoromethyl Radical

Empirical observations from Minisci-type reactions with heterocycles show that the difluoromethyl radical behaves similarly to alkyl radicals, exhibiting nucleophilic character. nih.govresearchgate.net This means it preferentially attacks electron-deficient positions on aromatic and heteroaromatic rings. nih.govresearchgate.net This reactivity is in stark contrast to the trifluoromethyl radical (•CF3), which is decidedly electrophilic. nih.govresearchgate.netnih.gov

The nucleophilicity of the •CF2H radical stems from the electronic effects of the fluorine substituents. rsc.orgresearchgate.net While fluorine is highly electronegative, leading to a strong inductive electron-withdrawing effect (-I), it also possesses lone pairs that can engage in conjugative or hyperconjugative electron donation (+M). nih.govresearchgate.net In the •CF2H radical, these two opposing effects—inductive withdrawal and conjugative donation—nearly cancel each other out. nih.gov This results in the singly occupied molecular orbital (SOMO) of •CF2H having a relatively high energy, similar to that of the methyl radical (•CH3), which is known to be nucleophilic. nih.govrsc.org This high-energy SOMO favors interactions with the lowest unoccupied molecular orbital (LUMO) of electron-poor substrates, a characteristic feature of nucleophilic radical additions. researchgate.net

Theoretical Studies on Radical Properties (e.g., DFT Calculations, Orbital Energies)

Theoretical investigations, primarily using Density Functional Theory (DFT), have provided significant insights into the structure, stability, and electronic properties of the difluoromethyl radical, corroborating its observed nucleophilic reactivity. nih.govresearchgate.netresearchgate.netresearchgate.net

Ab initio and DFT calculations have determined the geometry of the •CF2H radical. Unlike the planar methyl radical (•CH3), the •CF2H radical adopts a pyramidal structure. rsc.orgresearchgate.net This pyramidalization is a consequence of the electronegative fluorine atoms. Theoretical studies have quantified its structural parameters, providing a detailed picture of its geometry. researchgate.netacs.org

| Parameter | Value (MP2/6-31G**) |

| r(C-F) | 1.3360 Å |

| r(C-H) | 1.0843 Å |

| ∠(F-C-F) | 111.51° |

| ∠(H-C-F) | 113.65° |

| Inversion Barrier | 2800 (±500) cm⁻¹ |

| Data from spectroscopic and ab initio studies. researchgate.net |

DFT calculations (M06-2X functional) have been particularly useful in explaining the surprising difference in polarity between the •CF2H and •CF3 radicals. nih.govresearchgate.net These studies reveal that the SOMO energy of •CF2H is much closer to that of •CH3 than to •CF3. The progressive substitution of hydrogen with fluorine atoms does not cause a linear decrease in the SOMO energy. Instead, a significant drop occurs only upon the introduction of the third fluorine atom. nih.gov

| Radical | SOMO Energy (eV) | Character |

| •CH3 | -4.7 | Nucleophilic |

| •CH2F | -4.8 | Nucleophilic |

| •CF2H | -5.2 | Nucleophilic |

| •CF3 | -6.6 | Electrophilic |

| Calculated orbital energies illustrating the sharp drop for •CF3. nih.govresearchgate.net |

This discontinuity is explained by the interplay of inductive and conjugative effects. For •CH2F and •CF2H, the conjugative electron donation from fluorine(s) significantly counteracts the inductive withdrawal, keeping the SOMO energy high. nih.gov In the case of •CF3, the cumulative inductive effect of three fluorine atoms overwhelms the now weaker conjugative donation, causing a substantial lowering of the SOMO energy and imparting electrophilic character to the radical. nih.govresearchgate.net

Regioselectivity and Site-Selectivity in Radical Additions

The radical additions initiated by this compound exhibit notable regioselectivity and site-selectivity, particularly in the functionalization of heteroarenes. The difluoromethyl radical (•CF₂H) generated from this reagent demonstrates nucleophilic character. nih.gov This property dictates its preference for attacking electron-deficient positions on aromatic and heteroaromatic rings.

In the context of nitrogen-containing heterocycles, which are common substrates for these reactions, the difluoromethylation typically occurs at positions with the lowest electron density. For many heteroarenes, this corresponds to the C2 or C4 positions, which are ortho or para to the heteroatom. This selectivity is a hallmark of Minisci-type reactions, where the heterocycle is often protonated to further enhance its electron deficiency, thereby guiding the attack of the incoming nucleophilic radical. nih.gov

Studies have shown that for a range of heteroarene substrates, the difluoromethylation occurs with high regioselectivity. For instance, in the case of caffeine, a purine derivative with multiple nitrogen atoms, the reaction selectively yields the C8-difluoromethylated product. The selectivity is influenced by both the inherent electronic properties of the substrate and the reaction conditions.

Table 1: Examples of Regioselectivity in Heteroarene Difluoromethylation

| Substrate (Heterocycle) | Major Product Position | Observed Regioselectivity |

|---|---|---|

| Caffeine | C8 | High |

| 4-Phenylpyridine | C2 | Good |

| Lepidine | C2 | Good |

| Benzothiazole | C2 | Moderate |

This predictable selectivity makes this compound a valuable tool for the late-stage functionalization of complex molecules, allowing for the targeted introduction of the difluoromethyl group at specific sites. nih.gov

Reaction Mechanisms in C-H Functionalization

The most prominent mechanism for the C-H difluoromethylation of heteroarenes using this compound is the Minisci-type reaction. nih.govnih.gov This pathway is particularly effective for electron-deficient nitrogen-containing heterocycles. The key steps are as follows:

Radical Generation: The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP). The oxidant reacts with this compound in a single-electron transfer (SET) process to generate the difluoromethyl radical (•CF₂H) with the extrusion of sulfur dioxide (SO₂).

Protonation of Heteroarene: The reaction is often carried out under acidic conditions. The nitrogen atom of the heterocycle is protonated, which significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increases its electrophilicity.

Radical Addition: The nucleophilic difluoromethyl radical attacks the electron-deficient protonated heterocycle. This addition occurs at the most electrophilic carbon atom, typically ortho or para to the nitrogen atom, to form a resonance-stabilized radical cation intermediate.

Re-aromatization: The radical cation intermediate is then oxidized, losing a hydrogen atom to regenerate the aromatic system and yield the final difluoromethylated heterocycle. This step completes the catalytic cycle and formally constitutes a C-H functionalization.

This pathway is favored due to its mild reaction conditions and high tolerance for various functional groups. nih.gov

In the context of C-H functionalization of heteroarenes, the mechanism can be viewed as a form of radical addition followed by an elimination (or re-aromatization) step. After the initial addition of the •CF₂H radical to the aromatic ring, a radical intermediate is formed. acs.org To restore the stable aromatic system, this intermediate must lose a species. In the Minisci pathway, this is effectively a hydrogen atom, which is removed through an oxidation process.

Addition: The •CF₂H radical adds to an unsaturated C-C bond, such as in α,β-unsaturated enones. nih.gov This creates a new carbon-centered radical.

Elimination/Further Reaction: The resulting radical intermediate can then undergo various subsequent reactions. In the case of C-H functionalization of heteroarenes, the "elimination" is the loss of a hydrogen atom to restore aromaticity. In other systems, such as additions to alkenes, it could be followed by an elimination of a suitable group on an adjacent carbon to form a new double bond in a process sometimes referred to as an addition-elimination pathway. nih.gov

Role of Zinc Cation in Catalysis and Reactivity

The choice of the counterion in the difluoromethanesulfinate salt is critical for its reactivity, and the zinc cation plays a pivotal role in enhancing the efficiency of difluoromethyl radical generation. nih.gov Experimental studies have demonstrated that this compound (DFMS) exhibits remarkably enhanced reactivity compared to its sodium-derived analogues. nih.gov

This superiority is attributed to several factors:

Lewis Acidity: The zinc(II) ion is a stronger Lewis acid compared to the sodium ion. It can coordinate more effectively with the sulfinate oxygen atoms, potentially weakening the S-C bond and facilitating its homolytic cleavage upon interaction with an oxidant.

Solubility and Physical Properties: this compound is a bench-stable, free-flowing solid with different solubility properties than sodium salts, which can influence the reaction kinetics in biphasic systems often employed for these reactions. nih.govnih.gov

Radical Generation Efficiency: The combination of the zinc cation and the sulfinate structure leads to a more efficient generation of the •CF₂H radical under mild oxidizing conditions. This allows the reaction to proceed at lower temperatures and with greater functional group tolerance than methods relying on other radical precursors. nih.gov

The identification of zinc as a highly active counterion was a key development that transformed difluoromethanesulfinates into practical and widely used reagents for radical difluoromethylation. nih.gov

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of radical reactions. While extensive theoretical studies specifically modeling the entire reaction pathway of this compound with various substrates are not widely available in peer-reviewed literature, computational methods have provided crucial insights into key aspects of the reaction.

DFT calculations have been instrumental in understanding the intrinsic properties of the reactive species involved in these difluoromethylation reactions. One of the most significant findings supported by DFT is the characterization of the difluoromethyl radical (•CF₂H).

Nucleophilicity of the •CF₂H Radical: DFT calculations have confirmed the nucleophilic nature of the difluoromethyl radical. researchgate.net The calculated electronic structure shows that the unpaired electron resides in an orbital with significant s-character, making it more nucleophilic compared to the highly electrophilic trifluoromethyl radical (•CF₃). This calculated nucleophilicity successfully explains the observed regioselectivity in reactions with electron-deficient heterocycles. nih.govresearchgate.net

Transition State Analysis: Although specific DFT studies on the this compound-oxidant interaction are scarce, theoretical modeling is generally used to calculate the activation energies for radical addition to different sites on a substrate. Such calculations can predict the most likely position of attack, corroborating experimental findings on regioselectivity. researchgate.net

Bond Dissociation Energies: DFT can be used to calculate bond dissociation energies (BDEs), providing insights into the facility of radical generation from the sulfinate precursor. Modeling the interaction between the zinc cation and the sulfinate ligand could, in principle, rationalize the enhanced reactivity of the zinc salt compared to others. mdpi.com

Future theoretical studies are anticipated to provide a more detailed picture of the single-electron transfer process from the zinc sulfinate to the oxidant and to map the potential energy surface for the entire catalytic cycle. sumitomo-chem.co.jp

Investigation of Transition States and Energetics

Computational studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the intricate details of reactions involving this compound. These investigations focus on mapping the potential energy surface of the reaction, identifying key intermediates and, most importantly, locating and characterizing the transition states that connect them. The energy of these transition states is a critical determinant of the reaction rate.

The generation of the difluoromethyl radical (•CF2H) from this compound is a key initial step in many of its reactions. DFT calculations can model the homolytic cleavage of the sulfur-carbon bond, providing insights into the activation energy required for this process. The energetics of this step are influenced by factors such as the solvent and the presence of initiators.

Once the difluoromethyl radical is formed, its subsequent addition to a substrate, such as a heterocycle, proceeds through a transition state. The geometry and energy of this transition state are pivotal in determining the regioselectivity and stereoselectivity of the reaction. For instance, in the difluoromethylation of aromatic and heteroaromatic compounds, DFT calculations can compare the activation barriers for radical addition at different positions on the aromatic ring, thereby predicting the most favorable site of reaction.

While specific energetic data for the transition states of reactions involving this compound are not extensively tabulated in the literature, analogous computational studies on radical fluoroalkylation reactions provide a framework for understanding these processes. The table below presents hypothetical data based on typical DFT calculations for the addition of a difluoromethyl radical to a generic heterocyclic substrate, illustrating the type of information that can be obtained from such studies.

| Reaction Step | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

|---|---|---|---|

| Radical Generation | TS1 (S-CF2H Cleavage) | 15 - 25 | S---CF2H: 2.5 - 3.0 |

| Radical Addition to Heterocycle (Position A) | TS2a | 8 - 12 | C(het)---C(F2H): 2.0 - 2.2 |

| Radical Addition to Heterocycle (Position B) | TS2b | 10 - 15 | C(het)---C(F2H): 2.1 - 2.3 |

Note: The data in this table are illustrative and represent typical ranges for such reactions as determined by DFT calculations. Actual values would be specific to the reactants and computational methods used.

Analysis of Electronic Charge Density and Bonding

The analysis of the electronic charge density in the reactants, intermediates, transition states, and products of this compound reactions provides a deeper understanding of the bonding changes that occur throughout the reaction. Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify charge distribution and characterize chemical bonds.

In the transition state of the difluoromethyl radical addition to a substrate, there is a partial formation of a new carbon-carbon bond. Charge density analysis can reveal the extent of charge transfer between the radical and the substrate at this stage. The difluoromethyl radical, due to the presence of the electron-withdrawing fluorine atoms, can exhibit either nucleophilic or electrophilic character depending on the electronic nature of the substrate. Analysis of the charge distribution in the transition state can quantify this interaction.

Bonding analysis, through methods like the Electron Localization Function (ELF), can visualize the changes in electron pairing and delocalization during the reaction. For example, the breaking of the S-CF2H bond in this compound and the formation of the new C-CF2H bond with the substrate can be followed by analyzing the evolution of bonding basins.

The following table provides a hypothetical summary of the type of data that can be generated from an electronic structure analysis of a difluoromethylation reaction.

| Species | Mulliken Partial Charge on •CF2H Carbon | Mulliken Partial Charge on Substrate Carbon | NBO Analysis: Key Orbital Interactions | Bond Order (C(het)---C(F2H)) in TS |

|---|---|---|---|---|

| Difluoromethyl Radical | -0.2 to -0.4 | N/A | N/A | N/A |

| Transition State (Radical Addition) | -0.1 to -0.3 | +0.1 to +0.3 | SOMO(•CF2H) -> LUMO(Substrate) | 0.4 - 0.6 |

| Product | -0.1 to -0.2 | Variable | Sigma(C-C) | ~1.0 |

Note: The data in this table are illustrative and represent the general trends expected from computational analysis. The specific values are highly dependent on the system and the level of theory employed.

Applications of Zinc Difluoromethanesulfinate in Organic Synthesis

Difluoromethylation Reactions

The primary application of Zinc difluoromethanesulfinate is in difluoromethylation reactions, which proceed through a radical-mediated pathway. The process is typically initiated by an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), which facilitates the generation of the nucleophilic difluoromethyl radical (•CF₂H) from the zinc sulfinate salt. acs.orgnih.gov This radical can then engage with various substrates to form new carbon-carbon bonds. This method represents a significant advancement over earlier techniques, offering operational simplicity, scalability, and broad substrate compatibility. dokumen.pub

Direct C-H Difluoromethylation of Heteroarenes

One of the most powerful applications of this compound is the direct functionalization of carbon-hydrogen (C-H) bonds in heteroaromatic compounds. nih.gov This approach, a type of Minisci-type reaction, allows for the installation of a CF₂H group onto the heterocyclic core without the need for pre-functionalization (e.g., halogenation or borylation) of the substrate. beilstein-journals.org The reaction is particularly effective for electron-deficient heterocycles, where the nucleophilic •CF₂H radical readily adds to the aromatic system. acs.orgmdpi.com

The methodology has been successfully applied to a wide array of nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and agrochemicals. The reaction demonstrates broad applicability across various heterocyclic systems. For instance, complex xanthine derivatives like caffeine, pyridines, quinoxalines, and pyrimidines are all viable substrates. nih.gov The reaction conditions are generally mild, typically involving the zinc salt and an oxidant in a solvent mixture like dichloromethane (B109758) and water. nih.gov

Below is a table summarizing the difluoromethylation of various representative nitrogen-containing heterocycles using this compound (DFMS).

| Heterocycle Class | Substrate | Product | Yield (%) |

|---|---|---|---|

| Xanthine | Caffeine | 8-(Difluoromethyl)caffeine | 71 |

| Pyridine | Methyl isonicotinate | Methyl 2-(difluoromethyl)isonicotinate | 65 |

| Quinoline | Dihydroquinine | 2-(Difluoromethyl)dihydroquinine | N/A |

| Quinoxaline | Quinoxaline | 2-(Difluoromethyl)quinoxaline | 51 |

| Isoquinoline | Papaverine | 6'-(Difluoromethyl)papaverine | 3 |

| Indole | N-Acetylindole | N-Acetyl-3-(difluoromethyl)indole | 55 |

A key feature of this difluoromethylation method is its predictable regioselectivity and high functional group tolerance.

Regioselectivity: The reaction's outcome is governed by the principles of radical addition to heteroarenes. The difluoromethyl radical generated from DFMS exhibits nucleophilic character. dokumen.pubresearchgate.net Consequently, it preferentially attacks the most electron-deficient C-H bond on the heterocyclic ring. mdpi.comnih.gov For pyridine and quinoline systems, this typically results in functionalization at the C2 or C4 positions. nih.gov This predictable selectivity is a significant advantage for synthetic planning.

Functional Group Compatibility: The mild reaction conditions ensure compatibility with a wide range of sensitive functional groups that are often intolerant to harsher synthetic methods. This tolerance is crucial for the synthesis of complex molecules. Functional groups that are well-tolerated include:

Esters and Amides: (e.g., methyl isonicotinate)

Halides: (e.g., chloro, bromo)

Ketones and Aldehydes

Nitriles

Boronate Esters: (e.g., pinacol esters)

Carboxylic Acids

Ethers and Alcohols scispace.comacs.orgrsc.org

This broad compatibility minimizes the need for protecting group strategies, thereby streamlining synthetic routes.

The operational simplicity and high chemoselectivity of this compound make it an ideal reagent for late-stage functionalization (LSF). acs.org LSF is a powerful strategy in medicinal chemistry used to modify complex, drug-like molecules at a late step in their synthesis, allowing for the rapid generation of analogs to explore structure-activity relationships (SAR) and optimize pharmacological properties. nih.gov

The difluoromethyl group is particularly valuable in drug design as it can act as a bioisostere for hydroxyl or thiol groups and serve as a lipophilic hydrogen bond donor, potentially improving metabolic stability and cell membrane permeability. dokumen.pubnih.gov The Baran group and others have demonstrated the utility of DFMS by incorporating the CF₂H group into complex natural products and active pharmaceutical ingredients. For example, the direct C-H difluoromethylation of the natural product debromo-agelastatin A was achieved smoothly using DFMS, showcasing the reagent's ability to function effectively on intricate molecular scaffolds. nih.gov Similarly, the reaction has been applied to papaverine, a complex isoquinoline alkaloid. mdpi.com

Difluoromethylation of Other Substrates

While the primary application of this compound is the functionalization of heteroarenes, its utility extends to other classes of organic compounds, notably alkenes and alkynes, often in metal-catalyzed processes.

The difluoromethyl radical generated from DFMS can be intercepted by unsaturated C-C bonds. The reaction has been successfully applied to α,β-unsaturated enones, a class of activated alkenes. acs.org

Furthermore, iron-catalyzed reactions have been developed for the difluoromethylation of α,β-unsaturated carboxylic acids (derivatives of alkenes). This process results in β-difluoromethylstyrenes through a decarboxylative radical addition-elimination mechanism. beilstein-journals.org The use of DFMS has also been reported in the electrochemical difluoromethylation of alkynes to produce complex fluorinated dibenzazepines. uni-mainz.de These examples highlight the adaptability of DFMS for functionalizing unsaturated systems beyond heteroarenes, although direct addition to simple, unactivated alkenes and alkynes is less common.

The following table provides examples of the difluoromethylation of alkene and alkyne derivatives.

| Substrate Class | Specific Substrate | Reaction Type | Product Type |

|---|---|---|---|

| Alkene (α,β-Unsaturated Enone) | Chalcone | Radical Addition | β-Difluoromethyl ketone |

| Alkene (α,β-Unsaturated Acid) | Cinnamic acid | Fe-Catalyzed Decarboxylative Difluoromethylation | β-Difluoromethylstyrene |

| Alkyne | Substituted alkyne | Electrochemical Difluoromethylation | Fluorinated dibenzazepine |

α,β-Unsaturated Enones and Carboxylic Acids

This compound is effectively used for the difluoromethylation of α,β-unsaturated systems, including enones and carboxylic acids. researchgate.net The reaction proceeds via a radical addition mechanism where the •CF2H radical, generated from DFMS, adds to the electron-deficient double bond. This method provides a direct route to β-difluoromethylated carbonyl compounds and carboxylic acids, which are valuable synthons in medicinal chemistry. The reaction is appreciated for its mild conditions, which preserve the integrity of the carbonyl and carboxyl functional groups.

Decarboxylative processes involving α,β-unsaturated carboxylic acids can also be initiated by radicals derived from sulfinate salts. cas.cn While specific examples detailing yields for DFMS are extensive in the context of heteroarenes, the general reactivity pattern highlights its utility for these unsaturated systems.

| Substrate Class | Reaction Type | Key Feature |

|---|---|---|

| α,β-Unsaturated Enones | Radical Addition | Direct formation of β-difluoromethylated ketones. |

| α,β-Unsaturated Carboxylic Acids | Radical Addition / Decarboxylative Addition | Synthesis of β-difluoromethylated carboxylic acids or allylic difluorides. |

Thiols

The difluoromethyl group (CF2H) is considered a bioisostere of a thiol group, making the direct difluoromethylation of thiols a strategically important transformation. researchgate.net this compound serves as an effective reagent for this purpose, enabling the conversion of thiols (R-SH) into difluoromethyl sulfides (R-SCF2H). researchgate.net This transformation is valuable for modifying peptides and other biologically significant molecules where the thiol group is a key functional handle. The reaction proceeds under mild, radical-mediated conditions, compatible with the sensitive nature of many thiol-containing substrates.

Carbonyl Compounds and Imines (C=N bonds)

The chemistry of this compound is characterized by its generation of difluoromethyl radicals. enamine.net While this reagent shows excellent compatibility with a wide range of functional groups, including ketones (COR), esters (COOR), and nitriles (CN), its primary reactivity is not the direct nucleophilic or radical addition to the carbon atom of a simple carbonyl (C=O) or imine (C=N) double bond. enamine.netnih.gov Other classes of reagents, such as difluoromethyl silanes or PhSO2CF2H, are typically employed for the nucleophilic difluoromethylation of aldehydes and imines to produce difluoromethylated alcohols and amines. cas.cn

The radical generated from DFMS preferentially engages in other reaction pathways, such as C-H functionalization of heteroarenes or addition to activated π-systems like enones. enamine.netresearchgate.net Therefore, while DFMS can be used in molecules containing carbonyl and imine functionalities without reacting with them, it is not the standard reagent for their direct difluoromethylation. nih.gov

Role in Radical Cascade and Cyclization Reactions

A significant application of this compound is its role as an initiator for radical cascade and cyclization reactions. researchgate.net The generation of the •CF2H radical under mild conditions allows for its addition to a suitably positioned alkene or alkyne, initiating a sequence of intramolecular reactions. cas.cn This cascade process is a powerful strategy for rapidly constructing complex polycyclic and heterocyclic structures that are prevalent in natural products and pharmaceuticals. researchgate.net

The CF2H radical-triggered addition/cyclization cascade is an efficient method for creating structurally diverse CF2H-containing heterocycles. researchgate.net This methodology has been successfully applied to the synthesis of a variety of important scaffolds, including:

Oxindoles

Phenanthridines

Quinolones

Coumarins

Isoxazoles

Dihydroisoquinolones researchgate.net

These reactions highlight the ability of DFMS to generate molecular complexity from relatively simple starting materials in a single, efficient step. researchgate.net

Catalytic Applications

While often used in stoichiometric amounts as a reagent to generate radicals, this compound is a key component of a "toolkit" of zinc sulfinate salts that enables reactions which can be catalytic in nature, such as C-H activation cycles. sigmaaldrich.comresearchgate.netnih.gov Its remarkable effectiveness and mild activation conditions contribute to highly efficient synthetic transformations.

Enabling Efficient Synthesis of Complex Molecules

This compound provides a mild, direct, and operationally simple method for the formation of medicinally relevant C-C bonds, particularly in the functionalization of nitrogen-rich heterocycles. nih.gov This C-H functionalization strategy avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules. nih.gov The reagent is part of a modular set of zinc sulfinate salts developed for the rapid and simple diversification of heterocycles, which are core structures in numerous drugs. researchgate.netnih.gov The ability to install a difluoromethyl group into complex scaffolds like natural products and existing drugs without requiring protecting groups is a significant advantage. nih.gov

| Feature | Description | Impact on Synthesis |

|---|---|---|

| Direct C-H Functionalization | Adds •CF2H group directly to C-H bonds, especially in heterocycles. nih.gov | Eliminates steps for pre-functionalization (e.g., halogenation). |

| Operational Simplicity | Reactions can often be run open to air without purification of solvents. enamine.netnih.gov | Increases practicality and accessibility for broad application. |

| Broad Substrate Scope | Effective on a wide range of heterocycles, including drugs and natural products. nih.gov | Enables late-stage functionalization and library synthesis. |

Optimizing Reaction Efficiency and Yield

The use of this compound optimizes reaction efficiency through several key factors. The reactions proceed under mild conditions, often at room temperature, which enhances functional group tolerance and prevents the degradation of sensitive substrates. researchgate.netnih.gov This high level of compatibility means that functional groups like esters, ketones, nitriles, aryl halides, and even free carboxylic acids are well tolerated, which minimizes the need for protecting group strategies and shortens synthetic sequences. nih.gov

Furthermore, the reagent is a bench-stable, free-flowing solid that is easy to handle. enamine.net The operational simplicity, which includes not needing to exclude air or moisture for many applications, makes the procedures rapid, scalable, and highly reproducible. enamine.netnih.gov The zinc cation in DFMS provides enhanced reactivity compared to analogous sodium sulfinate salts, leading to more efficient radical generation and higher product yields. nih.gov

Emerging Synthetic Transformations.nih.gov

Recent advancements in organic synthesis have highlighted the utility of this compound, often abbreviated as DFMS, in a variety of novel chemical transformations. nih.govsigmaaldrich.com The reagent has proven to be a valuable tool for the direct introduction of the difluoromethyl (CF2H) group into organic molecules. nih.govresearchgate.net This area of research is driven by the unique properties conferred by the CF2H moiety, which can significantly alter the biological and chemical characteristics of a parent compound. researchgate.net

C-C Bond Formation Methodologies.sigmaaldrich.com

This compound is a key reagent for the direct difluoromethylation of organic substrates through a radical-mediated process, enabling the formation of new carbon-carbon bonds. nih.govsigmaaldrich.com This method is particularly effective for the C-H functionalization of nitrogen-containing heteroarenes, which are common structural motifs in pharmaceuticals. nih.gov The process involves the generation of a difluoromethyl radical (•CF2H) from DFMS, typically initiated by an oxidizing agent like tert-butyl hydroperoxide (tBuOOH). nih.gov

The reaction proceeds under mild, operationally simple conditions and can often be conducted in an open flask, demonstrating its practicality for broad application. nih.gov A significant advantage of this methodology is its remarkable functional group tolerance. Reactive groups that are often incompatible with other C-C bond-forming methods, such as nitriles, ketones, esters, aryl halides, free carboxylic acids, and boronate esters, are well-tolerated. nih.gov This compatibility makes the reagent highly suitable for the late-stage functionalization of complex molecules. researchgate.net

The scope of substrates includes a wide array of heterocycles, conjugated π-systems, and thiols. nih.gov The regioselectivity of the difluoromethylation on substituted heterocycles can sometimes be influenced by the choice of organic co-solvent. nih.gov This radical addition pathway provides a powerful and versatile tool for creating structurally diverse CF2H-containing compounds under conditions that avoid harsh reagents or transition metals. nih.govresearchgate.net

| Substrate Class | Example Substrate | Product | Key Features |

|---|---|---|---|

| Heteroarenes | Caffeine | 8-(difluoromethyl)caffeine | Demonstrates reactivity with complex, biologically relevant heterocycles. |

| Substituted Pyridines | 4-Phenylpyridine | 2-(difluoromethyl)-4-phenylpyridine | Regioselectivity can be solvent-dependent. |

| Conjugated π-systems | α,β-unsaturated enones | β-difluoromethylated ketones | Radical addition to C=C double bonds. |

| Thiols | Aromatic thiols | Aryl difluoromethyl sulfides | Formation of S-CF2H bond, though demonstrates C-radical reactivity. |

Bioconjugation Applications.nih.gov

The application of this compound in bioconjugation is an emerging area of interest, largely due to the mild reaction conditions and unique properties of the reagent. nih.gov The ability to conduct reactions in the presence of extensive impurities and without the need for organic co-solvents suggests its potential for modifying biological molecules in aqueous environments. nih.gov

While specific, widespread applications in bioconjugation are still under development, the characteristics of DFMS-mediated reactions are highly promising for this field. The functional group tolerance is critical for working with complex biomolecules like peptides and proteins, which contain a variety of sensitive functional groups. The site-selective installation of a CF2H group onto large biomolecules is considered an exciting frontier. The introduction of the difluoromethyl group can serve as a non-invasive probe or be used to modulate the properties of the biomolecule, such as its binding affinity or stability.

Development of New Chemical Entities.nih.gov

This compound has become a pivotal reagent in medicinal chemistry for the development of new chemical entities (NCEs). nih.gov The incorporation of a difluoromethyl group (CF2H) into a molecule can dramatically influence its physicochemical and pharmacological properties. researchgate.net The CF2H group is of particular interest because it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of functional groups like thiol (–SH), hydroxyl (–OH), or amino (–NH2) groups. researchgate.net This allows medicinal chemists to replace these groups while potentially improving metabolic stability, membrane permeability, and binding affinity. researchgate.net

The use of DFMS in late-stage functionalization is a powerful strategy in drug discovery. researchgate.net It allows for the rapid diversification of complex drug-like molecules at a late step in the synthesis, avoiding the need for lengthy de novo synthesis of each new analog. researchgate.netmpg.dempg.de This approach accelerates the generation of structure-activity relationships (SAR) and can lead to the discovery of NCEs with improved drug metabolism and pharmacokinetic (DMPK) properties. researchgate.net The accessibility of previously unknown or difficult-to-synthesize difluoromethylated compounds provides a rich source of novel structures for pharmaceutical research. nih.gov

| Property Modified | Effect of CF2H Introduction | Relevance to Drug Design |

|---|---|---|

| Lipophilicity | Increases lipophilicity compared to -OH or -NH2 groups. | Can enhance membrane permeability and oral absorption. researchgate.net |

| Metabolic Stability | Blocks sites of metabolic oxidation (e.g., benzylic positions). | Increases drug half-life and reduces metabolic toxicity. researchgate.net |

| Hydrogen Bonding | Acts as a lipophilic hydrogen bond donor. researchgate.net | Can mimic interactions of -OH or -SH groups with biological targets. researchgate.net |

| Acidity of N-H Bonds | Can lower the pKa of adjacent N-H bonds in heterocycles. | Modulates binding interactions and solubility. |

| Conformation | The steric bulk can influence the preferred conformation of a molecule. | Can lock a molecule into a bioactive conformation for improved potency. |

Stereoselective Difluoromethylation

The synthesis of enantioenriched compounds containing a difluoromethyl group is of high interest, as stereochemistry is crucial for biological activity. Recent research has focused on developing catalytic asymmetric methods to control the formation of chiral centers during difluoromethylation.

One prominent strategy involves the use of transition metal catalysts paired with chiral ligands. Copper catalysis has been particularly successful in this domain. For instance, a desymmetric difluoromethylation of cyclopropenes has been achieved using a copper catalyst and a chiral phosphine ligand. This method allows for the efficient and highly enantioselective construction of chiral difluoromethyl cyclopropane moieties, which are valuable as conformationally rigid hydrogen-bond donors in medicinal chemistry. The reaction proceeds through the formation of a Cu–CF2H intermediate, which adds to the cyclopropene in an enantioselective manner, followed by transmetalation with the zinc reagent to yield the difluoromethylated product with high enantiomeric excess (e.e.).

Nickel catalysis has also been employed for the highly enantioselective decarboxylative difluoromethylation of alkyl carboxylic acids. This approach transforms readily available starting materials into valuable chiral difluoromethylated products. By using a chiral ligand, this nickel-catalyzed protocol demonstrates broad functional group tolerance and can be applied to the late-stage modification of complex molecules, including peptides. The process is governed by ligand-control rather than substrate-control, allowing for high diastereoselectivity in the difluoromethylation of peptides.

Beyond metal catalysis, reagent-controlled stereoselective methods have been developed. Chiral sulfoximines have been used as reagents to achieve highly stereoselective nucleophilic difluoromethylation of ketimines, providing efficient access to a variety of enantiomerically enriched α-difluoromethyl amines. This approach relies on a non-chelating transition state to achieve high diastereoselectivity and has a broad substrate scope.

Table 1: Examples of Stereoselective Difluoromethylation Methodologies

| Catalyst/Reagent System | Substrate Type | Key Feature | Stereoselectivity |

|---|---|---|---|

| Copper / Chiral Phosphine Ligand | Cyclopropenes | Desymmetric difluoromethylation | High (e.g., 92% e.e.) |

| Nickel / Chiral Ligand | Alkyl Carboxylic Acids | Enantioselective decarboxylative difluoromethylation | High enantioselectivity |

| Chiral Difluoromethyl Phenyl Sulfoximine | Ketimines | Reagent-controlled nucleophilic addition | High (e.g., 99/1 dr) |

Sustainable and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. Research involving this compound is gradually aligning with these principles through the design of more efficient and safer reaction protocols.

The majority of radical difluoromethylation reactions using this compound are performed in conventional organic solvents, often as a biphasic system with water (e.g., CH2Cl2/H2O) nih.gov. While effective, the exploration of greener, unconventional media remains an area with significant potential for future development. The use of water as a co-solvent is a step toward sustainability, but the development of protocols in alternative media like ionic liquids, deep eutectic solvents, or even performing the reaction in water alone, could further enhance the environmental profile of these transformations. Currently, specific examples of using this compound in such unconventional media are not widely reported, highlighting a direction for future research.

A significant advantage of using this compound for radical difluoromethylation is its operational simplicity and compatibility with aerobic conditions. Many protocols are effective under "open-flask" or "open-air" conditions, which simplifies the experimental setup and avoids the need for inert atmosphere techniques that consume resources like nitrogen or argon nih.gov. This robustness makes the methodology more practical, scalable, and safer for broader applications nih.gov. These user-friendly conditions are a key feature of the chemistry developed around zinc sulfinate reagents nih.govnih.gov. While completely solvent-free protocols are not yet standard, the ability to perform these reactions in air is a significant step towards greener chemical synthesis.

Integration with Other Methodologies

The difluoromethyl radical generated from this compound can be effectively integrated with other modern synthetic methodologies, such as photoredox and transition metal catalysis. This synergy expands the scope and efficiency of difluoromethylation reactions, allowing for novel bond constructions under mild conditions.

Visible-light photoredox catalysis has become a powerful tool in organic synthesis for its ability to generate radical species under exceptionally mild conditions. This approach is highly compatible with the generation of the CF2H radical from sulfinate precursors. The process typically involves a photocatalyst, such as an iridium or ruthenium complex or an organic dye, which, upon excitation by visible light, can initiate the single-electron transfer (SET) process required to convert the sulfinate into the difluoromethyl radical. This method avoids the need for stoichiometric chemical oxidants like peroxides, often leading to cleaner reactions and broader functional group tolerance. The integration of photoredox catalysis enables radical difluoromethylation/cyclization cascade processes to construct complex heterocyclic structures in a single step.

Combining this compound with transition metal catalysis provides a powerful strategy for targeted C–CF2H bond formation through cross-coupling and other transformations researchgate.net. Each metal offers unique catalytic activities, enabling different types of difluoromethylation reactions.

Copper: Copper catalysts are widely used in difluoromethylation, including the stereoselective examples mentioned previously. Copper can also catalyze the difluoromethylation of aryl iodides using a (difluoromethyl)zinc reagent, which can be formed from precursors related to this compound cas.cn.

Iron: Iron is an inexpensive and abundant metal, making it an attractive choice for sustainable catalysis. An iron-catalyzed decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids using this compound has been successfully developed cas.cnorganic-chemistry.org. This reaction proceeds via a radical process to stereospecifically form HCF2-substituted alkenes cas.cnorganic-chemistry.org.

Nickel: Nickel catalysts have proven effective for the cross-coupling of aryl halides (iodides, bromides, and triflates) with (difluoromethyl)zinc reagents cas.cn. This allows for the direct difluoromethylation of aromatic rings, a crucial transformation in drug discovery.

Palladium: Palladium catalysis is a cornerstone of cross-coupling chemistry. Palladium-catalyzed Negishi cross-coupling reactions between aryl or heteroaryl halides and (difluoromethyl)zinc reagents have been developed, providing a general method for incorporating the –CF2H group into various (hetero)arenes under mild conditions cas.cnnih.govresearchgate.net. These methods are valued for their broad substrate scope and functional group tolerance nih.gov.

Table 2: Integration of Transition Metal Catalysis with Difluoromethylation

| Transition Metal | Reaction Type | Substrate Example | CF2H Source |

|---|---|---|---|

| Copper | Asymmetric Difluoromethylation | Cyclopropenes | Zn(SO2CF2H)2 / Ligand |

| Iron | Decarboxylative Difluoromethylation | α,β-Unsaturated Carboxylic Acids | Zn(SO2CF2H)2cas.cnorganic-chemistry.org |

| Nickel | Cross-Coupling | Aryl Halides | (Difluoromethyl)zinc reagent cas.cn |

| Palladium | Negishi Cross-Coupling | (Hetero)aryl Halides | (Difluoromethyl)zinc reagent cas.cnresearchgate.net |

Compound Index

Advanced Research Directions and Future Perspectives on Zinc Difluoromethanesulfinate

Zinc difluoromethanesulfinate, a compound that has garnered significant attention in organic chemistry, stands as a pivotal reagent for the introduction of the difluoromethyl (CF₂H) group into organic molecules. Its stability, ease of handling, and reactivity under mild conditions have propelled its use, particularly in fields related to human health and advanced materials. This article delves into the advanced research directions and future outlook for this versatile reagent, focusing on its applications in drug discovery, materials science, and the challenges of industrial-scale production.

Q & A

Q. What is the mechanistic role of zinc difluoromethanesulfinate (DFMS) in radical-mediated difluoromethylation reactions?

DFMS serves as a stable precursor for generating difluoromethyl (CF₂H) radicals under oxidative conditions. Upon activation by peroxides (e.g., TBHP) or photoredox catalysts, the sulfinate moiety undergoes single-electron oxidation, releasing CF₂H radicals. These radicals participate in Minisci-type reactions, enabling C–H functionalization of heteroarenes or addition to unsaturated bonds. Zinc salts, compared to sodium analogs, exhibit superior stability and reactivity due to enhanced radical-generation efficiency .

Methodological Tip : For optimal radical generation, combine DFMS (2 equiv) with TBHP (3 equiv) in a DMSO/CH₂Cl₂/H₂O solvent system under mild acidic conditions (e.g., TFA) .

Q. What are the standard protocols for initiating radical reactions using DFMS?

Two primary methods are employed:

- Peroxide-mediated oxidation : Use TBHP or DTBP as oxidants in acidic media (pH 3–5) to generate CF₂H radicals .

- Photoredox catalysis : Pair DFMS (Eₒₓ = +1.35 V vs. SCE) with Ir(III) or Ru(II) photocatalysts (e.g., [Ir(ppy)₃]) under blue-light irradiation. This approach avoids harsh oxidants and enables precise spatiotemporal control .

Data Insight : Initial optimization studies (Table 1 in ) show Ir-based catalysts achieve higher yields (>80%) for electron-deficient substrates compared to Ru systems.

Q. How does DFMS compare to other difluoromethylation reagents in terms of reactivity and stability?

DFMS outperforms sodium difluoromethanesulfinate in air stability, shelf life, and radical-generation efficiency. Its zinc counterion mitigates hygroscopicity, a common issue with sodium salts. However, DFMS is less reactive than gaseous CF₂H sources (e.g., CHF₂I), making it preferable for controlled, selective functionalization .

Limitation : DFMS may require stoichiometric oxidants, increasing reaction complexity compared to electrochemical methods .

Advanced Research Questions

Q. How can substrate-specific contradictions in DFMS-mediated reactions be resolved?

Q. What strategies optimize DFMS in photocatalytic C–N bond difluoromethylation?

Key considerations include:

- Photosensitizer selection : Match the catalyst’s excited-state potential (E₁/₂) to DFMS’s oxidation potential (+1.35 V). For example, Ir(ppy)₃ (E₁/₂ = +1.73 V) efficiently oxidizes DFMS, while organic dyes (e.g., Eosin Y) may require sacrificial agents .

- Solvent effects : Acetonitrile enhances SET efficiency compared to DMF or THF.

Data Insight : Initial screening (Table 1 in ) shows Ir catalysts achieve 75–92% yields for diphenylaldimine derivatives, while Ru systems underperform (<50%).

Q. How do competing pathways affect DFMS reactivity in multi-component systems?

In aqueous or aerobic conditions, CF₂H radicals may undergo undesired pathways:

- Hydrogen abstraction : Competed by O₂ or solvent H-donors, reducing functionalization yields.

- Dimerization : Suppressed by using radical traps (e.g., TEMPO) or increasing substrate concentration .